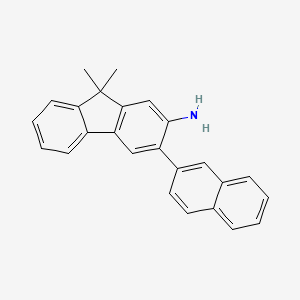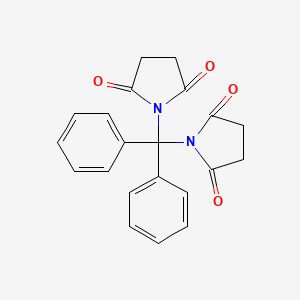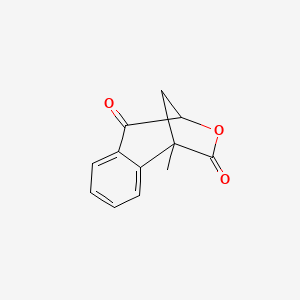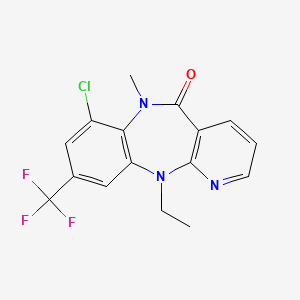
2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of an amino group, a naphthyl group, and a dimethylfluorene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to ensure efficient production while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino group and aromatic rings can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological processes and interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene exerts its effects involves interactions with molecular targets and pathways. The amino group and aromatic rings allow the compound to interact with various enzymes and receptors, influencing biological processes. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2-naphthol: Another aromatic compound with similar structural features.
2-Naphthylamine: Shares the naphthyl group but lacks the dimethylfluorene moiety.
9,9-Dimethylfluorene: Contains the dimethylfluorene structure but lacks the amino and naphthyl groups
Uniqueness
2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene is unique due to the combination of its amino group, naphthyl group, and dimethylfluorene moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C25H21N |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
9,9-dimethyl-3-naphthalen-2-ylfluoren-2-amine |
InChI |
InChI=1S/C25H21N/c1-25(2)22-10-6-5-9-19(22)21-14-20(24(26)15-23(21)25)18-12-11-16-7-3-4-8-17(16)13-18/h3-15H,26H2,1-2H3 |
Clave InChI |
RJWDDMQQDXSFLF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=C1C=C(C(=C3)C4=CC5=CC=CC=C5C=C4)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12812968.png)


![2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12812989.png)





![2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one](/img/structure/B12813033.png)



![Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate)](/img/structure/B12813064.png)
